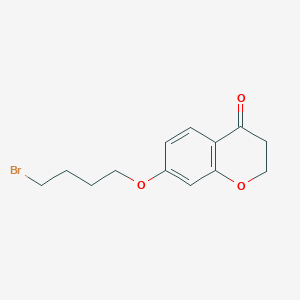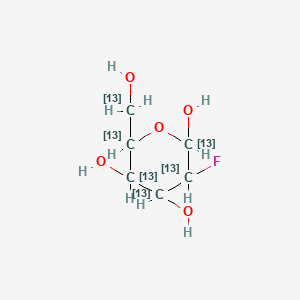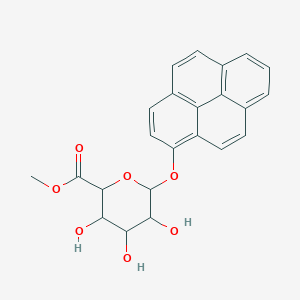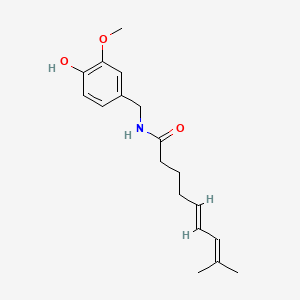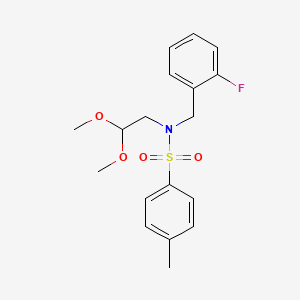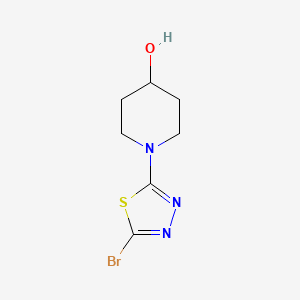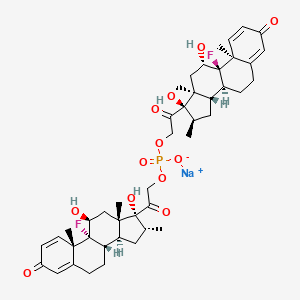
Dexamethasone 21-phosphate dimer sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dexamethasone 21-phosphate dimer sodium salt is a synthetic glucocorticoid with potent anti-inflammatory properties. It is a dimeric form of dexamethasone 21-phosphate, which is commonly used in various medical treatments due to its ability to modulate immune responses and reduce inflammation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dexamethasone 21-phosphate dimer sodium salt involves the phosphorylation of dexamethasone followed by dimerization. The process typically includes the following steps:
Phosphorylation: Dexamethasone is reacted with phosphoric acid or its derivatives under controlled conditions to form dexamethasone 21-phosphate.
Dimerization: The dexamethasone 21-phosphate is then subjected to dimerization using specific reagents and catalysts to form the dimeric compound.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The process ensures high purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Dexamethasone 21-phosphate dimer sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Applications De Recherche Scientifique
Dexamethasone 21-phosphate dimer sodium salt has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies related to cell signaling, apoptosis, and gene expression.
Medicine: Utilized in the treatment of inflammatory conditions, autoimmune diseases, and as an adjunct in cancer therapy.
Industry: Applied in the formulation of pharmaceuticals and as a reference standard in quality control.
Mécanisme D'action
Dexamethasone 21-phosphate dimer sodium salt exerts its effects by binding to specific nuclear steroid receptors. This binding interferes with the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) and apoptotic pathways. The compound acts as an inducer of apoptosis and an inhibitor of the sodium phosphate symporter .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dexamethasone 21-phosphate disodium salt
- Betamethasone 21-phosphate disodium salt
- Prednisolone 21-phosphate disodium salt
Uniqueness
Dexamethasone 21-phosphate dimer sodium salt is unique due to its dimeric structure, which enhances its stability and potency compared to its monomeric counterparts. This structural difference allows for more effective modulation of immune responses and anti-inflammatory effects .
Propriétés
Formule moléculaire |
C44H56F2NaO12P |
|---|---|
Poids moléculaire |
868.9 g/mol |
Nom IUPAC |
sodium;bis[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] phosphate |
InChI |
InChI=1S/C44H57F2O12P.Na/c1-23-15-31-29-9-7-25-17-27(47)11-13-37(25,3)41(29,45)33(49)19-39(31,5)43(23,53)35(51)21-57-59(55,56)58-22-36(52)44(54)24(2)16-32-30-10-8-26-18-28(48)12-14-38(26,4)42(30,46)34(50)20-40(32,44)6;/h11-14,17-18,23-24,29-34,49-50,53-54H,7-10,15-16,19-22H2,1-6H3,(H,55,56);/q;+1/p-1/t23-,24-,29+,30+,31+,32+,33+,34+,37+,38+,39+,40+,41+,42+,43+,44+;/m1./s1 |
Clé InChI |
YRQFVUTWOWUDDU-JCCZCDPWSA-M |
SMILES isomérique |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COP(=O)([O-])OCC(=O)[C@]5([C@@H](C[C@@H]6[C@@]5(C[C@@H]([C@]7([C@H]6CCC8=CC(=O)C=C[C@@]87C)F)O)C)C)O)O)C)O)F)C.[Na+] |
SMILES canonique |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COP(=O)([O-])OCC(=O)C5(C(CC6C5(CC(C7(C6CCC8=CC(=O)C=CC87C)F)O)C)C)O)O)C)O)F)C.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-([1,2,4]Triazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B13848284.png)
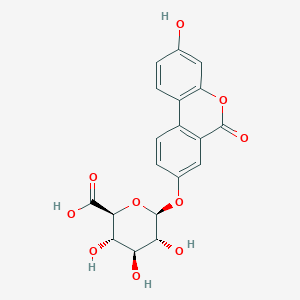
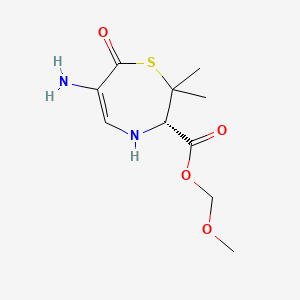
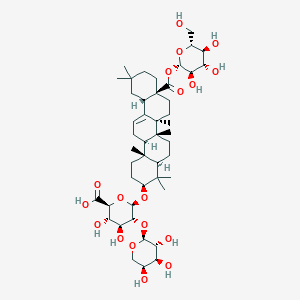
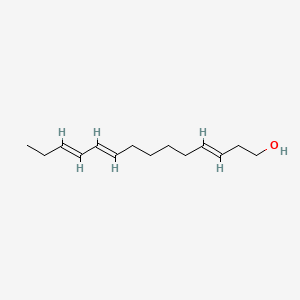
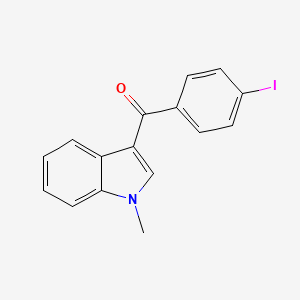
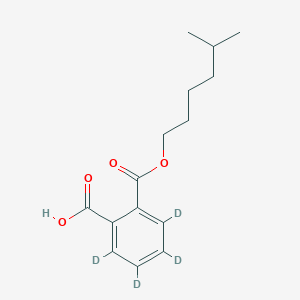
![(2S)-4-[[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-[[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]amino]-2-amino-4-oxobutanoic acid](/img/structure/B13848330.png)
